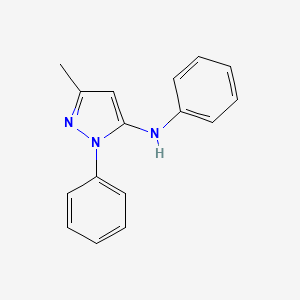

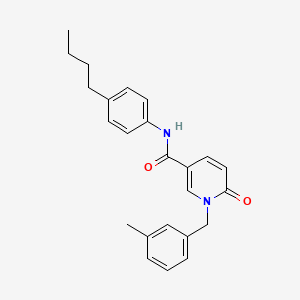

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . These compounds have been the center of attention for their high therapeutic values .

Synthesis Analysis

1,3,4-Oxadiazoles can be synthesized through several methods. One common method involves the cyclization of diacylhydrazides with a variety of reagents . Another method involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is a five-membered ring that contains one oxygen atom and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, 2-(1,3,4-oxadiazol-2-yl)phenol is a solid with a melting point of 109 - 110 degrees Celsius .Scientific Research Applications

Antidiabetic Potential

The compound's antidiabetic properties have been studied through its derivatives. For example, indole-based hybrids with oxadiazole scaffolds have shown promising antidiabetic potential, as evidenced by their ability to inhibit the α-glucosidase enzyme. These derivatives exhibit low cytotoxicity, making them potential candidates for diabetes treatment (Nazir et al., 2018).

Antimicrobial Properties

N-substituted derivatives of this compound, particularly those incorporating a phenylsulfonyl moiety, have shown moderate to significant antibacterial activity. This makes them potential therapeutic agents in the fight against bacterial infections (Khalid et al., 2016).

Anticancer Activity

Certain derivatives of this compound have been evaluated for their anticancer potential, particularly as inhibitors of crucial enzymes like EGFR and COX-2. Their cytotoxic effects on various cancer cell lines indicate potential utility in cancer management (Sever et al., 2020).

Anti-inflammatory Applications

Derivatives of this compound have exhibited significant anti-inflammatory activity, as demonstrated in models like the Carrageenan-induced edema test in rats. This suggests potential use in treating inflammatory conditions (Nargund et al., 1994).

Toxicity Assessment and Tumor Inhibition

Some novel derivatives, including those with oxadiazole and pyrazole, have been evaluated for toxicity assessment and tumor inhibition. These compounds demonstrate potential as therapeutic agents with minimal side effects, providing a direction for future drug development (Faheem, 2018).

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-oxadiazole structure have been found to target proteins likealdose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for managing complications of diabetes .

Mode of Action

For instance, they have been found to inhibit the activity of their target proteins, leading to various downstream effects .

Biochemical Pathways

It’s known that aldose reductase, a potential target of similar compounds, plays a crucial role in thepolyol pathway of glucose metabolism . Inhibition of aldose reductase can prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

Result of Action

The inhibition of target proteins like aldose reductase can lead to a decrease in the accumulation of harmful metabolites, potentially alleviating symptoms of conditions like diabetic complications .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that oxadiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions and cellular processes .

Cellular Effects

Oxadiazoles have been reported to exhibit a range of cellular effects, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxadiazoles are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

properties

IUPAC Name |

N-methyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-14-12(18)7-17-10-5-3-2-4-9(10)6-11(17)13-16-15-8-19-13/h2-6,8H,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAJGTGJCCQIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)

![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)

![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)